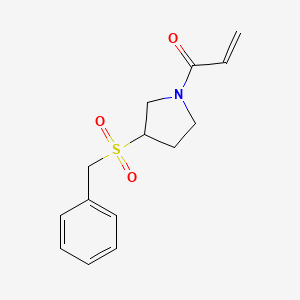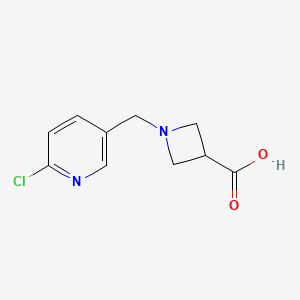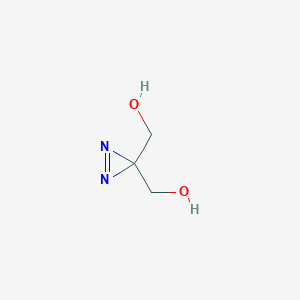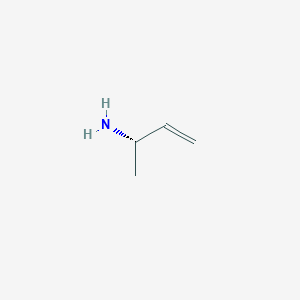
1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained interest in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one acts by inhibiting the reuptake of dopamine and noradrenaline in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels can improve cognitive function, increase alertness and concentration, and elevate mood.
Biochemical and physiological effects:
1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, muscle tension, and dehydration. These effects are similar to those seen with other stimulant drugs such as amphetamines and cocaine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that can be easily synthesized in large quantities. It has also been shown to have a high affinity for dopamine and noradrenaline transporters, which makes it a useful tool for studying the function of these neurotransmitter systems. However, 1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one has limitations in that it can cause significant physiological effects at high doses, which can confound experimental results.
Direcciones Futuras
There are several future directions for research on 1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one. One area of interest is in the development of 1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one analogs that have improved therapeutic potential and reduced side effects. Another area of research is in the use of 1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one as a tool for studying the function of dopamine and noradrenaline transporters in the brain. Additionally, further studies are needed to better understand the long-term effects of 1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one use on the brain and body.
Métodos De Síntesis
1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one can be synthesized through a multistep process starting from commercially available starting materials. One of the most common methods involves the reaction of 3-bromoprop-1-ene with 1-benzylpiperazine in the presence of a base to form the intermediate 1-(3-bromoprop-1-en-1-yl)piperazine. This intermediate is then reacted with sodium sulfinyl chloride to form the final product, 1-(3-benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
1-(3-Benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to act as a dopamine and noradrenaline reuptake inhibitor, which can increase the levels of these neurotransmitters in the brain and improve cognitive function.
Propiedades
IUPAC Name |
1-(3-benzylsulfonylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-2-14(16)15-9-8-13(10-15)19(17,18)11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAGJCMSFAVJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)
![2-(2-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2905006.png)
![7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2905007.png)

![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)



![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)


